5-Chloro-2,4-dihydroxybenzoic acid
Overview
Description
5-Chloro-2,4-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO4. It is a derivative of benzoic acid, characterized by the presence of chlorine and hydroxyl groups on the benzene ring.
Mechanism of Action
Target of Action
Similar compounds such as hydroxybenzoic acids are known to have antioxidant properties .
Mode of Action
It is known that hydroxybenzoic acids, which are structurally similar, act as powerful antioxidants and can protect healthy cells by inhibiting apoptosis .
Biochemical Pathways
Hydroxybenzoic acids are known to be major aromatic secondary metabolites that impart food with typical organoleptic characteristics .
Pharmacokinetics
It is known that similar compounds can be analyzed using reverse phase (rp) hplc methods .
Result of Action
Hydroxybenzoic acids are known to have various health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Action Environment
It is known that similar compounds can have different rates of reaction due to differences in electronegativity .
Biochemical Analysis
Biochemical Properties
It is known that dihydroxybenzoic acids, such as 5-Chloro-2,4-dihydroxybenzoic acid, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that dihydroxybenzoic acids can have mixed effects on normal and cancer cells in in vitro and in vivo studies . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that dihydroxybenzoic acids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of dihydroxybenzoic acids can change over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of dihydroxybenzoic acids can vary with different dosages in animal models .
Metabolic Pathways
It is known that dihydroxybenzoic acids can be involved in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
It is known that dihydroxybenzoic acids can interact with various transporters or binding proteins .
Subcellular Localization
It is known that dihydroxybenzoic acids can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2,4-dihydroxybenzoic acid can be synthesized through several methods. One common synthetic route involves the chlorination of 2,4-dihydroxybenzoic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The Kolbe-Schmitt reaction, which involves the carboxylation of phenols, can be adapted for large-scale synthesis. This method uses carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide (NaOH) to produce the desired hydroxybenzoic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine gas (Cl2) or bromine (Br2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-Chloro-2,4-dihydroxybenzoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with anti-inflammatory properties.
p-Hydroxybenzoic Acid: Known for its use in the production of parabens.
Protocatechuic Acid: Exhibits antioxidant and antimicrobial activities.
Gentisic Acid: Used in pharmaceuticals for its anti-inflammatory effects.
Uniqueness
5-Chloro-2,4-dihydroxybenzoic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2,4-dihydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOOWOGQNYJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9070668 | |
Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9070668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67828-44-8 | |
Record name | 5-Chloro-2,4-dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67828-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-hydroxysalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-chloro-2,4-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9070668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-hydroxysalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-4-HYDROXYSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV4DL6BPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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